molecular formula C7H18N2 B6203596 [2-(dimethylamino)-2-methylpropyl](methyl)amine CAS No. 749788-73-6

[2-(dimethylamino)-2-methylpropyl](methyl)amine

Cat. No. B6203596
CAS RN: 749788-73-6
M. Wt: 130.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-methylpropyl](methyl)amine, also known as DMAMP, is a compound belonging to the family of aliphatic amines. It is an organic compound with a molecular formula of C5H13N. DMAMP is found in a variety of natural sources, including plants, fungi, and bacteria. It is a colorless, odorless, and volatile liquid with a boiling point of 79.6°C. DMAMP is used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.

Scientific Research Applications

[2-(dimethylamino)-2-methylpropyl](methyl)amine is used in a variety of scientific research applications, including drug development, synthesis, and laboratory experiments. In drug development, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used to synthesize a variety of drugs, including anticonvulsants, antidepressants, and antipsychotics. In synthesis, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used to synthesize a variety of compounds, including polymers, surfactants, and dyes. In laboratory experiments, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used as a reagent in a variety of reactions, including Grignard reactions, nucleophilic substitution reactions, and aldol condensation reactions.

Mechanism of Action

[2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor and an electron acceptor in a variety of reactions. In a Grignard reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor, allowing the reaction to proceed. In a nucleophilic substitution reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as an electron acceptor, allowing the reaction to proceed. In an aldol condensation reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor and an electron acceptor, allowing the reaction to proceed.
Biochemical and Physiological Effects
[2-(dimethylamino)-2-methylpropyl](methyl)amine has a variety of biochemical and physiological effects on the body. It can act as an agonist of the NMDA receptor, which is a type of glutamate receptor found in the brain. [2-(dimethylamino)-2-methylpropyl](methyl)amine can also act as a serotonin transporter inhibitor, which can affect serotonin levels in the brain. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine can act as an inhibitor of the enzyme monoamine oxidase, which can affect the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

[2-(dimethylamino)-2-methylpropyl](methyl)amine has a variety of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective option for laboratory experiments. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine is a volatile liquid, making it easy to store and handle in the laboratory. One limitation is that it is a highly reactive compound, meaning that it can react with other compounds in the laboratory, resulting in unwanted side reactions.

Future Directions

There are a variety of potential future directions for the use of [2-(dimethylamino)-2-methylpropyl](methyl)amine. One potential direction is the development of new drugs based on [2-(dimethylamino)-2-methylpropyl](methyl)amine. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine could be used to synthesize new polymers, surfactants, and dyes. [2-(dimethylamino)-2-methylpropyl](methyl)amine could also be used to study the effects of NMDA receptors, serotonin transporters, and monoamine oxidase on the body. Finally, [2-(dimethylamino)-2-methylpropyl](methyl)amine could be used to develop new laboratory experiments, such as new Grignard reactions, nucleophilic substitution reactions, and aldol condensation reactions.

Synthesis Methods

[2-(dimethylamino)-2-methylpropyl](methyl)amine can be synthesized through a variety of methods, including a Williamson ether synthesis reaction and an acid-catalyzed reaction. In a Williamson ether synthesis reaction, an alkyl halide is reacted with an alcohol in the presence of an alkoxide base to form an ether. The reaction of an alkyl halide with an alcohol in the presence of an acid catalyst forms [2-(dimethylamino)-2-methylpropyl](methyl)amine. The acid-catalyzed reaction requires a high temperature and pressure to be successful.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(dimethylamino)-2-methylpropyl](methyl)amine involves the reaction of 2-bromo-2-methylpropane with dimethylamine followed by reaction with methylamine.", "Starting Materials": [ "2-bromo-2-methylpropane", "dimethylamine", "methylamine" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with excess dimethylamine in anhydrous ether at room temperature for 24 hours to form [2-(dimethylamino)-2-methylpropyl]dimethylamine.", "Step 2: The resulting [2-(dimethylamino)-2-methylpropyl]dimethylamine is then reacted with excess methylamine in anhydrous ether at room temperature for 24 hours to form the final product, [2-(dimethylamino)-2-methylpropyl](methyl)amine.", "Step 3: The product is purified by distillation under reduced pressure to obtain the pure compound." ] }

CAS RN

749788-73-6

Product Name

[2-(dimethylamino)-2-methylpropyl](methyl)amine

Molecular Formula

C7H18N2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.